![molecular formula C15H23ClF3N3 B2446319 2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride CAS No. 2418727-78-1](/img/structure/B2446319.png)
2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group, which is a methyl group where all three hydrogen atoms have been replaced by fluorine atoms .
Molecular Structure Analysis
The molecule contains a pyrazine ring, a trifluoromethyl group, and a cyclohexyl group. The trifluoromethyl group is characterized by the presence of three fluorine atoms, which are highly electronegative .Chemical Reactions Analysis
The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
Trifluoromethyl groups are known to bestow distinctive physical-chemical properties on the compounds they are part of. They are often described as having significant electronegativity, which can make trifluoromethyl-substituted compounds strong acids .科学的研究の応用
1. Organocatalysis and Cascade Catalysis
A study by Graham, Horning, and MacMillan (2012) discusses the preparation of compounds related to 2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride. It highlights its use in organocatalysis and SOMO catalysis, particularly in α-trifluoromethylation and cascade catalysis processes (Graham, Horning, & MacMillan, 2012).
2. DNA Binding and Nuclease Activity
Kumar et al. (2012) investigated Cu(II) complexes with ligands structurally similar to the compound , revealing insights into DNA binding and nuclease activity. These complexes demonstrated significant interaction with DNA and displayed potential for use in therapeutic applications (Kumar et al., 2012).
3. Synthesis of Nonbenzenoid Analogs of Biogenic Amine
Research by Kurokawa (1983) on the synthesis of 2-(4-Azulenyl)ethanamine derivatives, which are structurally related to the compound, explores the creation of nonbenzenoid analogs of biologically active amines. This work provides insights into synthesizing similar compounds and their potential biological activities (Kurokawa, 1983).
4. Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis
Goryaeva et al. (2009) synthesized fluoroalkylated dihydroazolo[1,5-a]pyrimidines, akin to the compound , demonstrating potential for developing novel heterocyclic compounds with diverse applications (Goryaeva et al., 2009).
5. Metallacycle Formation in Ruthenium Complexes
Pettinari et al. (2016) explored the self-assembly of arene ruthenium acylpyrazolone fragments, which are structurally related to the compound. This study provides valuable information on the formation of metallacycles, which could have implications in materials science and catalysis (Pettinari et al., 2016).
6. Synthesis of Novel Chalcone Derivatives
Bhat et al. (2016) focused on the synthesis of new chalcone derivatives containing elements similar to the compound . These derivatives demonstrated potential antimicrobial, antioxidant, and anticancer activities, indicating the compound's relevance in medicinal chemistry (Bhat et al., 2016).
将来の方向性
特性
IUPAC Name |
2-(5-methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3.ClH/c1-11-8-21-14(10-20-11)6-7-19-9-12-2-4-13(5-3-12)15(16,17)18;/h8,10,12-13,19H,2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLITPABSUDAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CCNCC2CCC(CC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2446236.png)
![2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2446237.png)
![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)
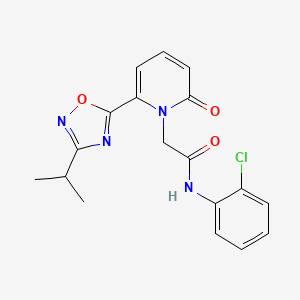
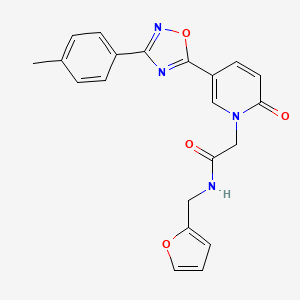
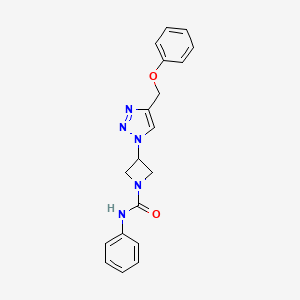
![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)
![2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446246.png)
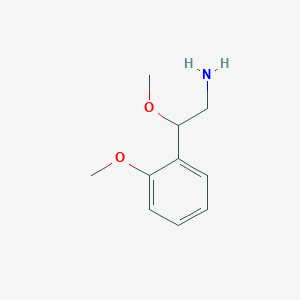
![2-Chloro-N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2446249.png)
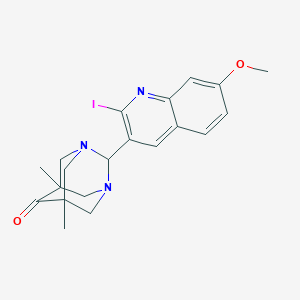
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2446253.png)
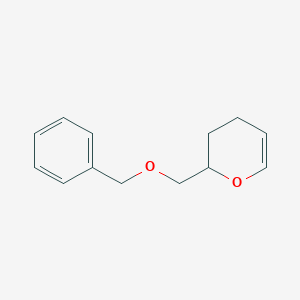
![4-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2446257.png)